NK Cell Functional Elimination: Leu-Leu-OMe vs. Leu-OMe
LLME exhibits approximately 50- to 100-fold greater potency than its metabolic precursor L-leucine methyl ester (Leu-OMe) in eliminating natural killer (NK) cell function from human peripheral blood mononuclear cells [1]. This potency differential arises because Leu-OMe requires monocyte-dependent transpeptidation to generate the active LLME species, whereas LLME acts directly on purified lymphocyte populations without accessory cell requirements [2].
| Evidence Dimension | Concentration required for complete and irreversible elimination of NK cell function from human lymphocytes (15-minute exposure) |
|---|---|
| Target Compound Data | > 50 µM Leu-Leu-OMe |
| Comparator Or Baseline | 2.5–5 mM Leu-OMe (50- to 100-fold higher) |
| Quantified Difference | 50- to 100-fold greater potency for LLME |
| Conditions | Human peripheral blood lymphocytes; NK function assessed by K562 target cell lysis (⁵¹Cr-release assay); 15-minute incubation followed by 2-hour or 18-hour washout |
Why This Matters
For experimental systems using purified lymphocyte populations devoid of monocytes, Leu-OMe is functionally inactive, whereas LLME remains fully effective; procurement of the incorrect analog would yield false-negative results in NK cell depletion studies.
- [1] Thiele DL, Lipsky PE. Regulation of cellular function by products of lysosomal enzyme activity: elimination of human natural killer cells by a dipeptide methyl ester generated from L-leucine methyl ester by monocytes or polymorphonuclear leukocytes. Proc Natl Acad Sci USA. 1985;82(8):2468-2472. View Source
- [2] Thiele DL, Lipsky PE. The immunosuppressive activity of L-leucyl-L-leucine methyl ester: selective ablation of cytotoxic lymphocytes and monocytes. J Immunol. 1986;136(3):1038-1048. View Source
